molecular formula C20H19N3O3S B12719752 Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-7-methyl-4-oxo-3-phenyl-2-(2-propenylthio)-, ethyl ester CAS No. 126596-43-8

Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-7-methyl-4-oxo-3-phenyl-2-(2-propenylthio)-, ethyl ester

Katalognummer: B12719752
CAS-Nummer: 126596-43-8
Molekulargewicht: 381.4 g/mol
InChI-Schlüssel: HEFIBZLYIRPTMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-7-methyl-4-oxo-3-phenyl-2-(2-propenylthio)-, ethyl ester is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyrido(2,3-d)pyrimidine derivatives typically involves multi-step organic reactions. Common starting materials include pyrimidine and pyridine derivatives, which undergo various chemical transformations such as alkylation, acylation, and cyclization. The specific reaction conditions, such as temperature, solvents, and catalysts, depend on the desired substitution pattern and functional groups.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Pyrido(2,3-d)pyrimidine derivatives can undergo a variety of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorination agents such as thionyl chloride (SOCl2) are common.

Major Products

The major products of these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation of an alcohol group may yield a ketone or aldehyde, while substitution reactions can introduce various substituents onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as building blocks for the synthesis of more complex molecules.

    Biology: Investigated for their interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for their potential as therapeutic agents in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Wirkmechanismus

The mechanism of action of pyrido(2,3-d)pyrimidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, inhibition of a particular enzyme may result in the suppression of a disease-related pathway.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrido[2,3-d]pyrimidine-2,4-dione: Known for its anti-inflammatory properties.

    Pyrido[2,3-d]pyrimidine-6-carboxamide: Studied for its anticancer activity.

    Pyrido[2,3-d]pyrimidine-4-amine: Investigated for its potential as an antimicrobial agent.

Uniqueness

Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-7-methyl-4-oxo-3-phenyl-2-(2-propenylthio)-, ethyl ester is unique due to its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical reactivity compared to other pyrido[2,3-d]pyrimidine derivatives.

Eigenschaften

CAS-Nummer

126596-43-8

Molekularformel

C20H19N3O3S

Molekulargewicht

381.4 g/mol

IUPAC-Name

ethyl 7-methyl-4-oxo-3-phenyl-2-prop-2-enylsulfanylpyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C20H19N3O3S/c1-4-11-27-20-22-17-16(15(12-13(3)21-17)19(25)26-5-2)18(24)23(20)14-9-7-6-8-10-14/h4,6-10,12H,1,5,11H2,2-3H3

InChI-Schlüssel

HEFIBZLYIRPTMW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C2C(=NC(=C1)C)N=C(N(C2=O)C3=CC=CC=C3)SCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.